N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-7-9-15(10-8-12)23(21,22)18(11-17(19)20)16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCKGJZAKEPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylaniline and 4-methylbenzenesulfonyl chloride.
Reaction: The 2,3-dimethylaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial agent and in enzyme inhibition:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives, including N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, exhibit notable antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of resistant microorganisms, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound has demonstrated the ability to interact with key enzymes such as carbonic anhydrase and dihydropteroate synthase. These interactions can lead to the inhibition of their activity, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use.
The biological activities of this compound are diverse:
- Anticancer Properties : Similar compounds have shown significant anticancer effects against various cancer cell lines. Studies indicate that certain sulfonamide derivatives can inhibit the growth of colon cancer (HCT-116) and breast cancer (MCF-7) cells with IC50 values ranging from 5 to 20 μM, suggesting moderate to high potency against these cell lines.
- Anti-inflammatory Effects : The compound's structural characteristics may also confer anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Synthetic Applications
This compound serves as a valuable building block in organic synthesis:
- Reagent in Organic Synthesis : It is utilized as a reagent in various organic synthesis reactions due to its ability to undergo oxidation, reduction, and substitution reactions. For example:
- Oxidation : Can be oxidized using agents like potassium permanganate to form sulfone derivatives.
- Reduction : Reduction reactions with lithium aluminum hydride yield amine derivatives.
- Substitution : Nucleophilic substitution can occur at the sulfonyl group with reagents like sodium methoxide or sodium ethoxide.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Rings
N-(2,3-Dichlorophenyl)-N-[(4-Methylphenyl)sulfonyl]glycine (CAS: 884987-17-1)
- Key Difference : The 2,3-dichlorophenyl group replaces the 2,3-dimethylphenyl moiety.
- Higher polarity compared to the dimethyl variant may reduce lipophilicity, affecting membrane permeability. Status: Discontinued (as per ), suggesting possible issues with synthesis, stability, or efficacy .
N-(3,5-Dimethylphenyl)-N-(Phenylsulfonyl)glycine (CAS: 5628-64-8)
- Key Difference : 3,5-Dimethylphenyl substituent vs. 2,3-dimethylphenyl.
- Implications :
N-(4-Chlorophenyl)-N-[(3,4-Dimethoxyphenyl)sulfonyl]glycine (CAS: 713501-82-7)
- Key Difference : 4-Chlorophenyl and 3,4-dimethoxyphenyl sulfonyl groups.
- Implications: Methoxy groups are electron-donating, countering the sulfonyl group’s electron-withdrawing effect.
Functional Group Comparisons
Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
- Key Difference : Acetamide backbone instead of glycine.
- Implications :
Perfluorinated Glycine Derivatives (e.g., Potassium N-[(Heptadecafluorooctyl)sulfonyl]-N-methyl-glycine)
Structural and Property Analysis Table
Research Findings and Implications
- Electronic Effects : Methyl groups in the target compound likely enhance electron-donating effects, stabilizing the sulfonamide moiety compared to chlorine-substituted analogs. This could improve metabolic stability in vivo.
- Lipophilicity : Methyl groups increase lipid solubility, favoring absorption in biological systems compared to polar dichloro or methoxy derivatives.
- Synthetic Viability : The discontinuation of the dichloro analog (CAS: 884987-17-1) suggests that the dimethyl variant may offer a more synthetically accessible or stable alternative .
Biological Activity
N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound classified as a sulfonyl glycine derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : C17H19NO4S
- Molecular Weight : 333.41 g/mol
- CAS Number : 535966-63-3
The compound features a sulfonyl group attached to a glycine moiety, which is known to influence its interaction with biological targets. The presence of methyl groups on the phenyl rings enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and ionic interactions with amino acid residues in the active sites of target proteins, potentially inhibiting their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various metabolic pathways.
- Antimicrobial Activity : Similar sulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar effects.
Biological Activity Studies
Recent studies have highlighted the biological activities of this compound:
-
Antimicrobial Properties :
- Research indicates that this compound can inhibit bacterial growth effectively. For instance, studies on related compounds have shown promising results against strains like Escherichia coli and Staphylococcus aureus.
-
Enzyme Interaction :
- Interaction studies have demonstrated that the compound binds to enzymes involved in critical biochemical processes, leading to inhibition of their activity. This property is essential for developing therapeutic agents targeting specific diseases.
-
Potential Therapeutic Applications :
- The compound is being investigated for potential therapeutic uses in treating inflammatory conditions and pain management due to its analgesic properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,3-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | Structure | Moderate enzyme inhibition |
| N-(2,3-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | Structure | Antimicrobial effects observed |
| N-(2,3-dimethylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine | Structure | High potency against specific bacterial strains |
The presence of different substituents on the phenyl rings significantly influences the biological activity and stability of these compounds.
Study 1: Antimicrobial Efficacy
A study conducted on sulfonamide derivatives revealed that this compound exhibited notable antimicrobial activity against E. coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, indicating its potential as an antimicrobial agent.
Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50 value of 15 µM. This inhibition suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
